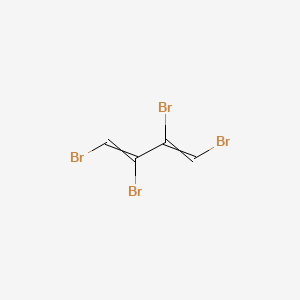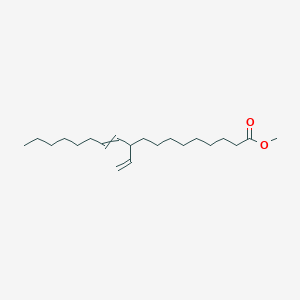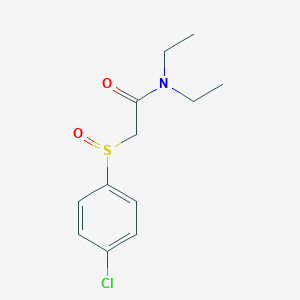![molecular formula C19H14O4 B14285316 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- CAS No. 138435-70-8](/img/structure/B14285316.png)
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[b]naphtho[1,2-d]pyran derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of a 2-methylarenofuran as a masked salicylaldehyde, which undergoes cyclization and subsequent functional group modifications to yield the desired product . The reaction conditions often involve the use of catalysts, such as Rhodium(III), and solvents like dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-terf-butyl-6H-benzo[b]naphtho[1,2-d]pyran-6-one: Known for its distorted helicene-like structure.
Arnottin I: A derivative with a similar skeleton, showing antitumor activity.
Propriétés
Numéro CAS |
138435-70-8 |
|---|---|
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
1,3-dimethoxynaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C19H14O4/c1-21-12-9-15(22-2)18-16(10-12)23-19(20)14-8-7-11-5-3-4-6-13(11)17(14)18/h3-10H,1-2H3 |
Clé InChI |
TUXUZHFFYZMTPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C3=C(C=CC4=CC=CC=C43)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
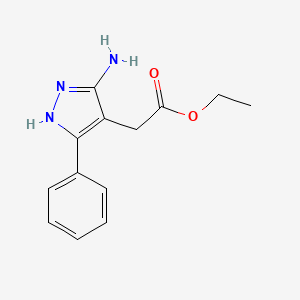
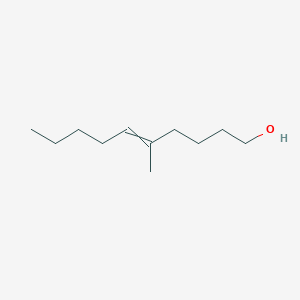
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
